5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide
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Description
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications
- Pinacol Boronic Esters : This compound falls within the category of pinacol boronic esters, which are valuable building blocks in organic synthesis. Unlike alkyl boronic esters, protodeboronation of pinacol boronic esters is not well-developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Boronic esters, including pinacol boronic esters, play a crucial role in the Suzuki–Miyaura coupling, a powerful cross-coupling reaction for C–C bond formation. The stability and ease of purification of pinacol boronic esters make them attractive for this purpose .
- Boron moieties in organoboron compounds can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Pinacol boronic esters facilitate these transformations due to their stability and ease of handling .
- Renaud and coworkers described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, particularly for 2° alkyl boronic esters .
- The compound’s protodeboronation has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule synthesis .
Organic Synthesis and Catalysis
Suzuki–Miyaura Coupling
Functional Group Transformations
Hydroboration-Deboronation Strategy
Application in Total Synthesis
Commercial Availability
properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-13-20(28-14-15-5-3-7-17(9-15)27-2)19(25)10-18(24)21(26)23-12-16-6-4-8-22-11-16/h3-11,13H,12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXEXZWZMUHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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